10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
Brand Name: Vulcanchem
CAS No.: 54241-02-0
VCID: VC7979734
InChI: InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-13-15(21)3-5-19(17)26-20-6-4-16(25)14-18(20)24/h3-6,13-14,25H,2,7-12H2,1H3
SMILES: CN1CCN(CC1)CCCN2C3=C(C=CC(=C3)O)SC4=C2C=C(C=C4)Cl
Molecular Formula: C20H24ClN3OS
Molecular Weight: 389.9 g/mol

10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-

CAS No.: 54241-02-0

Cat. No.: VC7979734

Molecular Formula: C20H24ClN3OS

Molecular Weight: 389.9 g/mol

* For research use only. Not for human or veterinary use.

10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- - 54241-02-0

Specification

CAS No. 54241-02-0
Molecular Formula C20H24ClN3OS
Molecular Weight 389.9 g/mol
IUPAC Name 8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-ol
Standard InChI InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-13-15(21)3-5-19(17)26-20-6-4-16(25)14-18(20)24/h3-6,13-14,25H,2,7-12H2,1H3
Standard InChI Key YKALSODMDPYKBX-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCCN2C3=C(C=CC(=C3)O)SC4=C2C=C(C=C4)Cl
Canonical SMILES CN1CCN(CC1)CCCN2C3=C(C=CC(=C3)O)SC4=C2C=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-2-ol, reflecting its tricyclic phenothiazine core modified with a chloro substituent at position 8, a hydroxyl group at position 2, and a 3-(4-methylpiperazinyl)propyl side chain at position 10 . Its molecular formula is C₂₀H₂₃ClN₃OS, with a molecular weight of 396.94 g/mol .

Structural Characteristics

The compound’s structure comprises:

  • A phenothiazine backbone with sulfur and nitrogen atoms at positions 1 and 4, respectively.

  • Chlorine at position 8, enhancing electron-withdrawing effects.

  • A hydroxyl group at position 2, contributing to hydrogen-bonding capacity.

  • A 3-(4-methylpiperazinyl)propyl chain at position 10, introducing a tertiary amine moiety for receptor interactions .

The piperazinyl group’s methyl substitution at the 4-position modulates lipophilicity and steric effects, influencing bioavailability .

Synthesis and Physicochemical Properties

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate in polar solvents (e.g., DMSO, ethanol); low in water due to lipophilic side chain .
Melting PointEstimated 180–190°C (based on analogs) .
logP (Partition)~3.2 (predictive models) .
pKaHydroxyl group: ~9.5; piperazinyl N: ~7.8 .

The hydroxyl group enhances solubility in protic solvents, while the piperazinyl chain increases membrane permeability .

Pharmacological Significance

Mechanism of Action

Phenothiazines with piperazinyl side chains, such as this compound, exhibit dopamine receptor antagonism, particularly at D₂ receptors, which is linked to antipsychotic activity . The hydroxyl group may augment binding affinity through hydrogen bonding with receptor residues .

Biological Activity

  • Antipsychotic Effects: Demonstrated in rodent models, with ED₅₀ values comparable to chlorpromazine (0.5–1.2 mg/kg) .

  • Antihistaminic Activity: H₁ receptor affinity (Ki = 12 nM) suggests potential for allergy mitigation .

  • Metabolic Stability: Hepatic microsomal studies indicate a half-life of ~4 hours, primarily via CYP3A4-mediated oxidation .

Applications and Future Directions

Research Gaps

  • Pharmacokinetics: No human trials to date; animal models show variable bioavailability (15–30%) .

  • Structure-Activity Relationships: Impact of hydroxyl positioning on efficacy remains unstudied .

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